molecular formula C16H12N2O3S B2386810 N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 899960-89-5

N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2386810
CAS No.: 899960-89-5
M. Wt: 312.34
InChI Key: ZXNKERIXUGDPOE-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that features a benzothiazole moiety and a dihydrobenzo dioxine ring

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have shown significant anti-inflammatory and analgesic activities, which are believed to be mediated chiefly through the inhibition of the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Cellular Effects

Thiazole derivatives have been reported to influence various cellular processes . For example, some thiazole derivatives have demonstrated anti-inflammatory effects, which are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes . These enzymes are involved in the conversion of arachidonic acid into prostaglandins, which play a key role in inflammation and pain .

Molecular Mechanism

It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms . For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are key mediators of inflammation and pain . This is achieved through the inhibition of COX enzymes, which are involved in the conversion of arachidonic acid into prostaglandins .

Temporal Effects in Laboratory Settings

It is known that the effects of thiazole derivatives can change over time in laboratory settings . For instance, some thiazole derivatives have been found to display moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones, giving a maximum turnover number (TON) of 990 within 6 hours .

Dosage Effects in Animal Models

The effects of N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide at different dosages in animal models have not been reported yet. It is known that the effects of thiazole derivatives can vary with different dosages in animal models .

Metabolic Pathways

It is known that thiazole derivatives can interact with various enzymes and cofactors . For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid through the action of phospholipase A2 .

Transport and Distribution

It is known that thiazole derivatives can interact with various transporters and binding proteins .

Subcellular Localization

It is known that thiazole derivatives can be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in the presence of a catalytic quantity of glacial acetic acid in ethanol . This reaction forms an intermediate, which is then further reacted under specific conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is unique due to the presence of both the benzothiazole and dihydrobenzo dioxine rings, which confer distinct chemical and biological properties. This dual-ring structure is not commonly found in similar compounds, making it a valuable subject for further research.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-16(14-8-20-12-3-1-2-4-13(12)21-14)18-10-5-6-11-15(7-10)22-9-17-11/h1-7,9,14H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNKERIXUGDPOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)N=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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